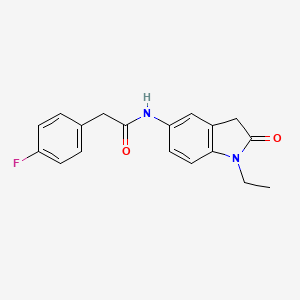

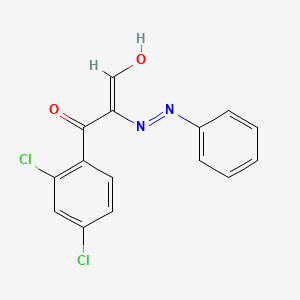

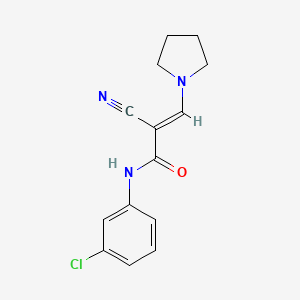

4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound used in scientific research for various purposes. It is a synthetic molecule that has been developed to target specific biological pathways and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research indicates the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, and others. This showcases the compound's potential in the development of diverse heterocyclic compounds (Mohareb et al., 2004).

Capillary Electrophoresis in Quality Control

A study on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide, highlights its application in quality control and the separation of complex pharmaceutical compounds (Ye et al., 2012).

Anticancer Drug Development

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, has been identified as an orally active histone deacetylase inhibitor with potential in cancer treatment. This highlights the role of similar compounds in developing new anticancer drugs (Zhou et al., 2008).

Luminescence and Aggregation Properties

Research into the luminescent properties of related compounds, such as pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, has been conducted. This includes investigations into their enhanced emission in various solutions, indicating potential applications in optoelectronics and sensing technologies (Srivastava et al., 2017).

Heterogeneous Catalysis

A study synthesized 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide and bonded it to silica, creating a new heterogeneous catalyst with potential applications in various chemical processes (Ameram & Adam, 2019).

Corrosion Inhibition

Research into Schiff bases, such as 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine, highlights their application in corrosion inhibition on mild steel surfaces. This suggests potential industrial applications in protecting metals from corrosion (Murmu et al., 2019).

Chemosensors for Metal Ions

Studies on compounds like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione demonstrate their ability to act as chemosensors for transition metal ions, indicating potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Antimicrobial Activity

Research on derivatives of thiophene compounds has shown antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

Polymer Synthesis

The synthesis of hyperbranched aromatic polyamide from compounds with similar structures indicates the potential for developing new materials with unique properties (Yang et al., 1999).

properties

IUPAC Name |

4-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS2/c24-21(16-7-5-15(6-8-16)19-4-2-11-26-19)23-13-17-3-1-10-22-20(17)18-9-12-25-14-18/h1-12,14H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKDHMMBCNZXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2821570.png)

![2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2821575.png)

![(9S)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/no-structure.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)

![N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821587.png)

![3-(furan-2-ylmethyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821588.png)